3,5-Dichloropyridine 1-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODXBOIDZPQDBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Cl)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298508 | |
| Record name | 3,5-Dichloropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15177-57-8 | |
| Record name | 15177-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dichloropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloropyridin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,5-Dichloropyridine (B137275) 1-oxide. The symmetry of the molecule (C2v) significantly simplifies its NMR spectra. The pyridine (B92270) ring contains three distinct proton environments (H-2/H-6, and H-4) and three unique carbon environments (C-2/C-6, C-3/C-5, and C-4).
The ¹H NMR spectrum of 3,5-Dichloropyridine 1-oxide is expected to display two signals corresponding to the aromatic protons. The N-oxide functional group significantly influences the electronic environment of the pyridine ring. Compared to the parent 3,5-dichloropyridine, the N-oxide group increases the electron density at the C-2, C-4, and C-6 positions through resonance, but also exerts an inductive electron-withdrawing effect.
Typically, protons alpha to the N-oxide group (H-2 and H-6) are deshielded and appear at a lower field, while the gamma proton (H-4) is shifted to a higher field. In this compound, the two protons at the C-2 and C-6 positions are chemically equivalent and are expected to appear as a singlet. The single proton at the C-4 position will also appear as a singlet.
Based on data from analogous substituted pyridine N-oxides, the predicted chemical shifts are summarized in the table below. For comparison, the protons at the alpha position (equivalent to H-2/H-6) in pyridine N-oxide itself resonate around 8.26 ppm, while the gamma proton (H-4) is found near 7.36 ppm. rsc.org The presence of chlorine atoms at positions 3 and 5 will further influence these shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-6 | ~8.1 - 8.3 | Singlet |
| H-4 | ~7.2 - 7.4 | Singlet |
Note: These are estimated values based on the analysis of related compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
The ¹³C NMR spectrum provides complementary information, showing three distinct signals for the three unique carbon environments in the molecule. The N-oxide group generally shields the C-4 carbon while deshielding the C-2 and C-6 carbons. The chlorine atoms at C-3 and C-5 cause significant deshielding at these positions due to their electronegativity.
The carbons directly bonded to the chlorine atoms (C-3 and C-5) are expected to appear at a specific chemical shift, while the carbons adjacent to the nitrogen oxide (C-2 and C-6) will be downfield. The C-4 carbon is anticipated to be the most shielded of the ring carbons. For reference, the carbon signals for pyridine N-oxide are observed at approximately 138.5 ppm (C-2/C-6), 125.5 ppm (C-4), and 125.3 ppm (C-3/C-5). rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 | ~139 - 141 |
| C-3, C-5 | ~127 - 129 |
| C-4 | ~124 - 126 |
Note: These are estimated values based on the analysis of related compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
While the 1D NMR spectra of this compound are relatively simple, 2D NMR techniques provide unambiguous confirmation of the signal assignments.
COSY (Correlation Spectroscopy): This experiment would confirm the lack of proton-proton coupling. The spectrum would show diagonal peaks for the H-2/H-6 signal and the H-4 signal, but no off-diagonal cross-peaks, confirming that these proton environments are isolated from each other by the chloro-substituted carbons.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. The HMQC spectrum would show a cross-peak connecting the ¹H signal at ~8.1-8.3 ppm with the ¹³C signal at ~139-141 ppm (confirming the H-2/H-6 to C-2/C-6 assignment). It would also show a correlation between the ¹H signal at ~7.2-7.4 ppm and the ¹³C signal at ~124-126 ppm (confirming the H-4 to C-4 assignment).
A cross-peak from the H-2/H-6 protons to the C-4 carbon.
A cross-peak from the H-2/H-6 protons to the C-3/C-5 carbons.
A cross-peak from the H-4 proton to the C-2/C-6 carbons.
Together, these 2D NMR experiments would provide definitive proof of the structure and the assignments made from the 1D spectra.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is highly sensitive to the specific bonds within a molecule. For this compound, the key diagnostic vibrations are the N-O stretch and the C-Cl stretches.
The N-O stretching vibration is a highly characteristic and strong absorption for pyridine N-oxides. This band is readily identifiable in the IR spectrum and provides clear evidence of the N-oxide functionality. For pyridine N-oxides in general, this stretching frequency typically appears in the region of 1250 cm⁻¹ to 1300 cm⁻¹. acs.org Specifically for pyridine N-oxide itself, the N-O stretching vibration has been assigned to a band at approximately 1254 cm⁻¹. ias.ac.in This absorption is expected to be strong and well-defined, making it a key diagnostic peak for the identification of this compound.
The carbon-chlorine (C-Cl) stretching vibrations in aromatic compounds are also characteristic, though they can be influenced by coupling with other vibrational modes. The C-Cl stretching absorption for aromatic chloro compounds is typically observed in the broad region between 550 cm⁻¹ and 850 cm⁻¹. elixirpublishers.comorgchemboulder.com For dichlorinated aromatic rings, multiple bands can be expected in this region. The precise position and intensity of these bands depend on the substitution pattern and electronic nature of the ring. For this compound, one would expect to find characteristic C-Cl stretching bands within this diagnostic window in both its IR and Raman spectra.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-O Stretch | 1250 - 1300 |
| C-Cl Stretch | 550 - 850 |
Correlation of Experimental and Computational Vibrational Data
The vibrational properties of pyridine N-oxide derivatives are effectively studied by combining experimental spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, with computational methods. For halogenated and substituted pyridine N-oxides, Density Functional Theory (DFT) calculations are a standard and powerful tool for assigning vibrational modes. This dual approach allows for a precise correlation between the observed spectral bands and the specific molecular motions, such as ring stretching, C-H bending, and N-O bond vibrations.
While specific experimental and computational correlation tables for this compound are not detailed in readily available literature, the established methodology for similar compounds, like other nitropyridine N-oxide derivatives, involves optimizing the molecular geometry using a theoretical model (e.g., PBE0-D3/def2-TZVP level of theory) dntb.gov.ua. Following optimization, the vibrational frequencies are calculated and scaled to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental FTIR and Raman spectra dntb.gov.ua. This correlative analysis is crucial for confirming the molecular structure and understanding the electronic effects of the substituents on the pyridine ring's vibrational characteristics.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides critical information regarding the molecular weight and elemental composition of this compound, as well as insights into its fragmentation behavior under ionization.
In high-resolution mass spectrometry (HRMS), this compound (C₅H₃Cl₂NO) is expected to show a molecular ion peak corresponding to its calculated monoisotopic mass. The verification of this peak confirms the molecular formula of the compound.
Table 1: HRMS Molecular Ion Data for C₅H₃Cl₂NO
| Ion Formula | Isotope Composition | Calculated Mass (Da) |
| [C₅H₃³⁵Cl₂NO]⁺ | Carbon-12, Hydrogen-1, Chlorine-35, Nitrogen-14, Oxygen-16 | 162.9646 |
A definitive feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of two chlorine atoms. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a characteristic cluster of peaks for the molecular ion. The primary peak (M) corresponds to the molecule containing two ³⁵Cl atoms. The M+2 peak, which arises from the presence of one ³⁵Cl and one ³⁷Cl atom, and the M+4 peak, from two ³⁷Cl atoms, will also be present with predictable relative intensities.
Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound
| Peak | m/z (approx.) | Isotopic Composition | Expected Relative Intensity (%) |
| M | 163 | [C₅H₃³⁵Cl₂NO]⁺ | 100.0 |
| M+2 | 165 | [C₅H₃³⁵Cl³⁷ClNO]⁺ | 65.0 |
| M+4 | 167 | [C₅H₃³⁷Cl₂NO]⁺ | 10.5 |
This distinctive 100:65:10 ratio provides unambiguous evidence for the presence of two chlorine atoms in the molecule.
The fragmentation of pyridine N-oxides under electron impact ionization typically follows characteristic pathways. A common and significant fragmentation is the loss of an oxygen atom from the N-oxide group, resulting in an [M-16]⁺ ion corresponding to the 3,5-dichloropyridine radical cation. Another potential fragmentation route is the loss of a hydroxyl radical ([M-OH]⁺), though this is more prominent in alkyl-substituted pyridine N-oxides. Subsequent fragmentations would involve the loss of chlorine atoms or cleavage of the pyridine ring. The precise elucidation for this specific compound would require detailed tandem mass spectrometry (MS/MS) analysis.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A study conducted at the Naval Research Laboratory confirmed the structure of a related compound through this technique, providing valuable insights applicable to this compound dtic.mil. The analysis revealed the molecule to be surprisingly planar dtic.mil.
Table 3: Summary of Crystallographic Findings
| Parameter | Finding | Source |
| Molecular Geometry | Planar | dtic.mil |
| Crystal Density | 1.878 g/cm³ | dtic.mil |
| Key Interactions | Intramolecular and Intermolecular Hydrogen Bonding | dtic.mil |
| Supramolecular Assembly | Dimerization via hydrogen bonding | dtic.mil |
The crystal structure of compounds related to this compound demonstrates the importance of non-covalent interactions in defining the solid-state architecture dtic.mil. The analysis revealed the presence of both intramolecular and intermolecular hydrogen bonding, which plays a crucial role in stabilizing the crystal lattice dtic.mil. This hydrogen bonding results in the formation of dimers, which contrasts with the extended planar sheets often found in other energetic materials dtic.mil. This dimerization may also contribute to stabilizing the planar conformation of the molecule itself dtic.mil. The N-oxide group is a potent halogen bond acceptor, suggesting that Cl···O interactions could also be a feature in the crystal packing of chlorinated pyridine N-oxides nih.gov.
Geometric Parameters and Conformational Analysis
A comprehensive understanding of the molecular structure of this compound, including its precise geometric parameters and conformational preferences, is crucial for elucidating its chemical behavior and potential applications. However, a thorough review of publicly available scientific literature and chemical databases indicates a notable absence of detailed experimental or computational studies focused specifically on the structural elucidation of this compound.
Detailed Research Findings
As of the current date, specific data from experimental techniques such as X-ray crystallography or gas-phase electron diffraction for this compound have not been reported. Consequently, precise bond lengths, bond angles, and dihedral angles for this molecule are not available in established crystallographic databases.
Similarly, there is a lack of published computational chemistry studies, such as those employing Density Functional Theory (DFT) or other ab initio methods, that have investigated the optimized geometry and conformational landscape of this compound. Such studies would provide valuable theoretical insights into the molecule's structure and energetics.
Data Tables
Due to the absence of published research on the geometric parameters of this compound, data tables for bond lengths and bond angles cannot be provided at this time. The generation of such tables would require either experimental determination through techniques like X-ray crystallography or theoretical calculations via computational modeling.
Conformational Analysis
The conformational analysis of this compound is expected to be relatively straightforward due to the rigid nature of the pyridine N-oxide ring system. The core structure is anticipated to be planar. The primary conformational considerations would involve the orientation of the chloro substituents relative to the pyridine ring. However, given their attachment to the aromatic ring, significant rotational freedom is not expected. A detailed conformational analysis would require computational modeling to determine the lowest energy conformation and to investigate the potential for any minor deviations from planarity.
In the absence of specific data for this compound, it is not possible to provide a more detailed discussion on its geometric parameters and conformational analysis. Further experimental and computational research is necessary to fully characterize the three-dimensional structure of this compound.
Reaction Chemistry and Transformational Pathways of 3,5 Dichloropyridine 1 Oxide
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) reactions on pyridine (B92270) rings are influenced significantly by the presence of the N-oxide group. scripps.eduiust.ac.ir The N-oxide function acts as a strong resonance-donating group, increasing the electron density at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. iust.ac.ir This electronic effect activates these positions towards electrophilic attack but also makes them susceptible to certain types of nucleophilic reactions, often proceeding through an initial attack on the N-oxide oxygen followed by rearrangement. scripps.edu
Conversely, for direct nucleophilic aromatic substitution where a leaving group on the ring is displaced, the N-oxide group can stabilize the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction. pressbooks.pub This stabilization is most effective when the attack occurs at the C2 and C4 positions.
In 3,5-Dichloropyridine (B137275) 1-oxide, the chlorine atoms are located at the C3 and C5 positions, which are meta to the N-oxide group. In classical SNAr mechanisms, these positions are not electronically activated by the N-oxide in the same manner as the ortho and para positions. iust.ac.ir The resonance stabilization of a potential Meisenheimer complex formed by nucleophilic attack at C3 or C5 is less effective, making the direct substitution of these chlorine atoms by nucleophiles a challenging transformation under standard SNAr conditions. While nucleophilic aromatic substitutions are common for pyridines and related heterocycles, the reactivity is highly dependent on the substitution pattern. nih.gov Displacements from unactivated positions on a pyridine ring may proceed through alternative pathways, such as concerted SNAr mechanisms, although specific examples for 3,5-Dichloropyridine 1-oxide are not extensively documented. nih.gov
The regioselectivity of nucleophilic attack on the pyridine N-oxide ring is dictated by electronic factors. The preferred sites for nucleophilic attack are the electron-deficient C2, C4, and C6 positions. iust.ac.ir For this compound, these primary sites of activation (C2, C4, C6) are unsubstituted. Therefore, reactions involving nucleophilic attack directly on the ring would be expected to occur at these positions rather than at the chlorine-bearing carbons.
Should a sufficiently strong nucleophile be forced to react at the positions bearing the chlorine atoms, the reaction would likely show little regioselectivity between the C3 and C5 positions as they are electronically very similar. Stereoselectivity is not typically a factor in these substitution reactions as the aromatic ring is planar.
Oxidation Reactions
While pyridine N-oxides can be the product of oxidation, they also function as effective oxidizing agents in various synthetic methodologies. thieme-connect.de The N-O bond is capable of transferring the oxygen atom to a substrate, a process that is often facilitated by a metal catalyst. thieme-connect.de
This compound has emerged as a valuable oxidant, particularly in transition metal-catalyzed reactions. researchgate.net Its efficacy is attributed to its ability to participate in nucleophilic oxidation, where the oxygen atom initially performs a nucleophilic attack on a substrate activated by a metal catalyst. thieme-connect.de
In the field of homogeneous gold catalysis, this compound has been identified as a highly effective oxidant. nih.gov It has been successfully employed in the gold-catalyzed intermolecular generation of α-oxo gold carbenes from alkynes. nih.gov This reactivity has been extended to other unsaturated systems, such as allenes.
A notable application of this compound is in the gold-catalyzed intermolecular oxidation of terminal allenes to produce α-methanesulfonyloxy methyl ketones. nih.gov This one-step synthesis proceeds in fair to good yields and demonstrates excellent regioselectivity. nih.gov In screening various N-oxide oxidants, this compound was found to be superior, providing the desired product in a 75% NMR yield under optimized conditions. nih.gov
The proposed mechanism for this transformation begins with the activation of the allene (B1206475) by a gold catalyst. nih.gov The N-oxide then performs a regioselective nucleophilic attack on the terminal double bond of the gold-activated allene. nih.gov This step forms an allylgold intermediate, which subsequently undergoes protonation by methanesulfonic acid. The final step is an SN2'-type substitution by the mesylate anion, which affords the α-methanesulfonyloxy methyl ketone product and regenerates the gold catalyst. nih.gov The reaction exhibits high regioselectivity, with the methanesulfonyloxy (MsO) group being delivered exclusively to the α-position relative to the newly formed ketone. nih.gov
| Allene Substrate | Product | Yield (%) |
|---|---|---|
| 1-Phenyl-1,2-propadiene | 1-(Methanesulfonyloxy)-1-phenylpropan-2-one | 77 |
| 1-(p-Tolyl)-1,2-propadiene | 1-(Methanesulfonyloxy)-1-(p-tolyl)propan-2-one | 75 |
| 1-(4-Methoxyphenyl)-1,2-propadiene | 1-(Methanesulfonyloxy)-1-(4-methoxyphenyl)propan-2-one | 71 |
| 1-(4-Chlorophenyl)-1,2-propadiene | 1-(4-Chlorophenyl)-1-(methanesulfonyloxy)propan-2-one | 65 |
| 1-Cyclohexyl-1,2-propadiene | 1-Cyclohexyl-1-(methanesulfonyloxy)propan-2-one | 76 |
| (3,4-Dimethoxyphenyl)propadiene | 1-((3,4-dimethoxyphenyl)methyl)-2-oxopropyl methanesulfonate | 72 |
Role as an Oxidizing Agent in Organic Synthesis.
Gold-Catalyzed Oxidative Reactions.
Oxidation of Alkynes to 1,2-Dicarbonyls
This compound serves as a highly effective oxidant in the gold-catalyzed transformation of alkynes into 1,2-dicarbonyl compounds. This process is significant as it provides a reliable method for synthesizing valuable diketone motifs. The reaction proceeds through the formation of a key intermediate, an α-oxo gold carbene.
In these transformations, a gold(I) catalyst activates the alkyne, making it susceptible to nucleophilic attack by the oxygen atom of this compound. This step is crucial and leads to the generation of the α-oxo gold carbene intermediate. Research has identified this compound as an optimal oxidant for the intermolecular generation of these carbenes. The presence of the electron-withdrawing chloro groups on the pyridine ring enhances the oxidizing ability of the N-O bond.
Once formed, the highly electrophilic α-oxo gold carbene can be trapped by various nucleophiles. In the context of forming 1,2-dicarbonyls, the reaction pathway involves the carbene intermediate which, through subsequent steps, yields the final dicarbonyl product. The choice of oxidant is critical; for instance, using the less nucleophilic this compound can favor the desired alkyne oxidation over competing reaction pathways like gold-promoted cyclization.
Table 1: Gold-Catalyzed Oxidation of Alkynes Using Pyridine N-Oxide Derivatives This table presents a conceptual overview of typical reaction outcomes. Specific yields for this compound would be substrate-dependent.
| Alkyne Substrate | Catalyst | Oxidant | Product Type |
| Terminal Alkyne | Gold(I) Complex | This compound | 1,2-Dicarbonyl |
| Internal Alkyne | Gold(I) Complex | This compound | 1,2-Dicarbonyl |
Oxidative Annulation Reactions (e.g., with ynamides and nitriles)
While specific examples of rhodium-catalyzed oxidative annulations with ynamides and nitriles using this compound are not extensively detailed in readily available literature, the compound is known to participate in annulation reactions through 1,3-dipolar cycloadditions. researchgate.net This type of reaction involves the 1,3-dipole (the N-oxide) reacting with a dipolarophile to form a five-membered ring, which is a form of annulation. researchgate.netwikipedia.org
A notable example is the 1,3-dipolar cycloaddition reaction between this compound and tosyl isocyanate. researchgate.net In this reaction, the pyridine N-oxide acts as the 1,3-dipole and the isocyanate acts as the dipolarophile. The reaction, when carried out with one equivalent of this compound in refluxing benzene, does not yield the initial cycloadduct directly. Instead, it produces 6,7a-dichloro-2-oxo-3-tosyl-3a,7a-dihydrooxazolo[4,5-b]pyridine. This product is formed from a researchgate.netlookchem.com-sigmatropic rearrangement of the primary cycloadduct. researchgate.net
If the reaction is conducted in the presence of triethylamine (B128534), the pathway changes, leading to the isolation of 6-halogeno-2-oxo-3-tosyloxazolo[4,5-b]pyridine. researchgate.net This demonstrates the versatility of this compound in constructing heterocyclic ring systems through cycloaddition pathways. researchgate.net
Table 2: 1,3-Dipolar Cycloaddition of this compound
| Dipolarophile | Conditions | Product |
| Tosyl Isocyanate (1 equiv.) | Refluxing Benzene | 6,7a-dichloro-2-oxo-3-tosyl-3a,7a-dihydrooxazolo[4,5-b]pyridine |
| Tosyl Isocyanate | Benzene, Triethylamine | 6-halogeno-2-oxo-3-tosyloxazolo[4,5-b]pyridine |
Other Metal-Catalyzed Oxidations
This compound is also employed as a key reactant and oxidant in palladium-catalyzed reactions. researchgate.net Specifically, it has been utilized in palladium-catalyzed cross-coupling reactions, highlighting its role beyond gold-catalyzed processes. researchgate.net
In these contexts, the N-oxide can function as an oxygen source to facilitate the catalytic cycle. For instance, in oxidative cross-coupling reactions, a Pd(0) species might be oxidized to the active Pd(II) state by the N-oxide, enabling subsequent steps like C-H activation or transmetalation. While detailed mechanisms are specific to each reaction, the general principle involves the transfer of the oxygen atom from the N-oxide to a metal center or a substrate, with the N-oxide being reduced to 3,5-dichloropyridine.
Further Oxidation of this compound to More Complex Derivatives
The aromatic ring of this compound is itself susceptible to further functionalization, such as electrophilic substitution. A key example of this is nitration. The N-oxide group is strongly activating and directs electrophiles to the C4 (para) and C2/C6 (ortho) positions.
Reduction Reactions
Reduction reactions of this compound primarily involve the removal of the oxygen atom from the nitrogen, a process known as deoxygenation.
Reduction to 3,5-Dichloropyridine
The most common reduction pathway for this compound is its conversion to 3,5-dichloropyridine. This transformation is synthetically useful and can be achieved using a variety of reducing agents and catalytic systems. This deoxygenation restores the aromaticity of the pyridine ring without the N-oxide functionality.
Catalytic hydrogenation is an effective method for this reduction. Using catalysts such as palladium on carbon (Pd/C) with a hydrogen source efficiently removes the oxygen atom to yield the parent pyridine. researchgate.net
Deoxygenation of N-Oxide Functionality
Various chemoselective methods have been developed for the deoxygenation of pyridine N-oxides, which are applicable to this compound. These methods are often preferred when other reducible functional groups are present in the molecule.
One prominent method is the palladium-catalyzed transfer oxidation of trialkylamines. A system using [Pd(OAc)₂] with a diphosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) catalyzes the deoxygenation of pyridine N-oxides using triethylamine as the oxygen acceptor. This reaction proceeds efficiently under microwave or conventional heating and is tolerant of many functional groups, including halogens.
Other methodologies for the deoxygenation of aza-aromatic N-oxides include the use of:
Indium and pivaloyl chloride: This system provides high yields at room temperature.
Lewis acids like Zn(OTf)₂ and Cu(OTf)₂: These offer a mild and efficient route for deoxygenation.
Visible light-mediated photoredox catalysis: This modern approach uses light energy, a photocatalyst, and a stoichiometric reductant (like Hantzsch esters) to achieve highly chemoselective deoxygenation at room temperature. This method is noted for its tolerance of a wide array of functional groups, including halogens.
Table 3: Selected Methods for Deoxygenation of Pyridine N-Oxides
| Method | Catalyst / Reagent | Key Features |
| Catalytic Hydrogenation | Pd/C, H₂ | Efficient and clean reduction. |
| Palladium-Catalyzed Transfer Oxidation | [Pd(OAc)₂]/dppf, Et₃N | Chemoselective, compatible with various functional groups. |
| Indium System | In, Pivaloyl Chloride | Mild conditions (room temperature), high yields. |
| Photoredox Catalysis | Photocatalyst, Hantzsch Ester | Visible light, room temperature, highly chemoselective. |
Cycloaddition Reactions.researchgate.net
Pyridine N-oxides, including this compound, can participate in 1,3-dipolar cycloaddition reactions. wikipedia.org In these reactions, the N-oxide functional group acts as a 1,3-dipole, reacting with various dipolarophiles to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The aromaticity of the pyridine ring, however, leads to a high degree of ground-state stabilization, which can make these cycloadditions less common compared to other systems. clockss.org
This compound can undergo [3+2] cycloaddition reactions with isocyanates, such as tosyl isocyanate. researchgate.net In one instance, the reaction of this compound with one equivalent of tosyl isocyanate resulted in the formation of 6,7a-dichloro-2-oxo-3-tosyl-3a,7a-dihydrooxazolo[4,5-b]pyridine. researchgate.net This product is formed from the bhu.ac.inscripps.edu sigmatropic rearrangement of the initial cycloadduct. researchgate.net The reaction demonstrates the capability of the pyridine N-oxide to act as a three-atom component in these cycloadditions. researchgate.net
| Reactant | Product | Reaction Type | Reference |
| This compound and Tosyl Isocyanate | 6,7a-dichloro-2-oxo-3-tosyl-3a,7a-dihydrooxazolo[4,5-b]pyridine | [3+2] Cycloaddition followed by bhu.ac.inscripps.edu sigmatropic rearrangement | researchgate.net |
The reactivity and regioselectivity of cycloaddition reactions involving pyridine N-oxides can be analyzed using Frontier Molecular Orbital (FMO) theory. clockss.orgwikipedia.org This theory considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgsci-hub.se For 1,3-dipolar cycloadditions, the relative energies of the HOMO and LUMO of the 1,3-dipole (the N-oxide) and the dipolarophile determine the reaction's feasibility and outcome. wikipedia.org Calculations, such as those using the CNDO/2 method, have been employed to predict the cycloaddition reactivity of pyridine N-oxides with isocyanates, suggesting that the initial phase of the reaction may be governed by coulombic attraction. researchgate.net The delocalization of electrons from the oxygen atom into the pyridine ring raises the HOMO of the N-oxide, making it reactive towards both electrophilic and nucleophilic substitution at the 2-, 4-, and 6-positions. chemtube3d.com
Electrophilic Aromatic Substitution Reactions.researchgate.net
The N-oxide group in this compound significantly influences its reactivity in electrophilic aromatic substitution (EAS) reactions. bhu.ac.inscripps.edu Compared to pyridine, which is generally unreactive towards EAS due to the deactivating effect of the nitrogen atom, pyridine N-oxides are more susceptible to electrophilic attack. bhu.ac.inwikipedia.org
| Reaction | Reagents | Major Product | Reference |
| Nitration | Sulfuric acid and fuming nitric acid | 4-nitro derivative | bhu.ac.in |
The N-oxide group activates the pyridine ring towards electrophilic aromatic substitution. bhu.ac.in The oxygen atom, through its ability to donate electrons by resonance, increases the electron density at the 2- and 4-positions of the ring, making these sites more susceptible to attack by electrophiles. bhu.ac.inchemtube3d.com This is in contrast to pyridine itself, where the nitrogen atom withdraws electron density from the ring, making it highly deactivated towards electrophiles. wikipedia.org The resonating structures of pyridine-N-oxide show the development of both high and low charge densities, rendering it more reactive to both electrophiles and nucleophiles than pyridine. bhu.ac.in
Reactions as a Base or Ligand in Catalytic Systems.
While pyridine N-oxides are generally weaker bases than their corresponding pyridines, they can still function as bases or ligands in various catalytic systems. scripps.edu For instance, 3,5-dichloropyridine has been used as a substrate in iridium-catalyzed hyperpolarization studies, where it coordinates to the metal center. acs.org In the context of photocatalysis, 2,6-dichloropyridine (B45657) N-oxide has been identified as an effective hydrogen atom transfer (HAT) catalyst. chemrxiv.org Although specific studies detailing the use of this compound in this capacity are not prevalent in the provided search results, the general reactivity of dichlorinated pyridine N-oxides suggests its potential to act as a ligand, coordinating to a metal center through its oxygen or nitrogen atom, or as a base in reactions where a mild, non-nucleophilic base is required.
Role in Isomerization Reactions
This compound has been observed to participate in isomerization processes, particularly in the context of cycloaddition reactions. One notable example involves a 1,5-sigmatropic rearrangement. In a 1,3-dipolar cycloaddition reaction with tosyl isocyanate, this compound initially forms a primary cycloadduct. This intermediate subsequently undergoes a 1,5-sigmatropic rearrangement to yield a more stable product, 6,7a-dichloro-2-oxo-3-tosyl-3a,7a-dihydrooxazolo[4,5-b]pyridine. researchgate.net This type of rearrangement highlights the ability of the pyridine N-oxide ring system to facilitate intramolecular transformations.
Ligand in Transition Metal Catalysis (e.g., Copper Complexes, Gold Catalysis)
While pyridine N-oxides are known to act as ligands in various transition metal-catalyzed reactions, the role of this compound is multifaceted and dependent on the metal center.
Copper Complexes: 3,5-Dichloropyridine, the parent compound of this compound, has been shown to form coordination polymers with copper(II) bromide. nih.gov In these structures, the 3,5-dichloropyridine molecule acts as a ligand, coordinating to the copper(II) ions. nih.gov The coordination environment around the copper(II) ion is nearly square-planar. nih.gov While this research focuses on the non-oxidized form, it provides insight into the potential for this compound to act as a ligand for copper, with the N-oxide group offering an additional coordination site. The electronic properties imparted by the chloro substituents can influence the stability and catalytic activity of such potential copper complexes.
Gold Catalysis: In the realm of gold catalysis, this compound primarily functions not as a ligand but as an oxidant. researchgate.net It has been effectively utilized in gold-catalyzed oxidation reactions. researchgate.net For instance, it is employed in the intermolecular generation of α-oxo gold carbenes. This reactivity is a key step in various synthetic transformations, demonstrating the compound's utility in facilitating oxidative processes within gold-catalyzed cycles. While it is a crucial component of these reactions, its role is that of a reagent that enables the catalytic turnover by oxidizing the gold center, rather than acting as a spectator or directing ligand.
C-H Functionalization Strategies Involving this compound
Pyridine N-oxides, as a class of compounds, are valuable in the field of C-H functionalization, often acting as precursors to reactive species that can abstract hydrogen atoms. Photoinduced Hydrogen Atom Transfer (HAT) catalysis is a prominent strategy where pyridine N-oxides play a central role. chemrxiv.orgpurdue.edu
In this approach, a photocatalyst excites the pyridine N-oxide, which can then engage in HAT from a suitable substrate. chemrxiv.org The resulting radical can then participate in further reactions, leading to the functionalization of a C-H bond. chemrxiv.org The steric and electronic properties of the pyridine N-oxide can influence the site-selectivity of the C-H functionalization. chemrxiv.orgpurdue.edu For example, more sterically bulky pyridine N-oxides tend to favor functionalization at less sterically hindered C-H sites. chemrxiv.org While specific studies focusing solely on this compound in this context are not extensively detailed in the provided search results, the general principles of pyridine N-oxide-mediated C-H functionalization are applicable. The electron-withdrawing nature of the chlorine atoms in this compound would be expected to influence its reactivity as a HAT catalyst.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a potential substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two chloro substituents on the pyridine ring offers handles for such transformations.
A highly relevant example is the palladium acetate-catalyzed ligand-free Suzuki cross-coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids in an aqueous phase. nih.gov This reaction selectively yields 3,5-dichloro-2-arylpyridines in high yields. nih.gov The reaction proceeds efficiently with a simple palladium source and without the need for specialized ligands, highlighting an environmentally benign approach. nih.gov
Table 1: Palladium-Catalyzed Suzuki Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids nih.gov
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 95 |
| 2 | 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 96 |
| 3 | 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 94 |
| 4 | 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 92 |
| 5 | 3-Methoxyphenylboronic acid | 3,5-Dichloro-2-(3-methoxyphenyl)pyridine | 93 |
This methodology demonstrates the feasibility of selectively coupling at the C2 position of a polychlorinated pyridine while leaving the chlorine atoms at the C3 and C5 positions intact. Given this precedent, it is conceivable that this compound could undergo similar palladium-catalyzed cross-coupling reactions, with the N-oxide group potentially influencing the regioselectivity and reactivity of the C-Cl bonds.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations5.1.1. Optimization of Molecular Geometry5.1.2. Calculation of Vibrational Wavenumbers, Infrared Intensities, and Raman Scattering Activities5.1.3. Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)5.1.4. Molecular Electrostatic Potential (MEP) Analysis5.1.5. Natural Bond Orbital (NBO) Analysis5.1.6. Prediction of Reactivity and Electron Transfer Properties
To fulfill the user's request, a dedicated computational study on 3,5-Dichloropyridine (B137275) 1-oxide would be necessary. Such a study would involve the use of quantum chemical software to perform Density Functional Theory (DFT) calculations. These calculations would first determine the most stable three-dimensional arrangement of the atoms in the molecule (optimization of molecular geometry), providing precise bond lengths and angles.
Following optimization, the same theoretical model would be used to calculate the vibrational frequencies of the molecule. This would allow for the prediction of its infrared and Raman spectra, identifying the characteristic vibrational modes associated with different functional groups within the molecule.
Further analysis would delve into the electronic structure. Frontier Molecular Orbital (FMO) analysis would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the key orbitals involved in chemical reactions. The energy difference between these orbitals, the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and reactivity.
A Molecular Electrostatic Potential (MEP) analysis would map the electrostatic potential onto the electron density surface of the molecule. This would reveal the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering a visual guide to its reactive sites.
Natural Bond Orbital (NBO) analysis would provide a detailed picture of the bonding within the molecule, including charge distribution on individual atoms and the nature of orbital interactions, such as hyperconjugation, which contribute to its stability.
Finally, the culmination of these computational investigations would allow for the prediction of the molecule's reactivity and its propensity to engage in electron transfer processes, providing a fundamental understanding of its chemical behavior.
Without a primary research source that has conducted these specific computational investigations on 3,5-Dichloropyridine 1-oxide, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting.
Quantum Chemical Analysis
Quantum chemical analyses provide fundamental insights into the electronic structure and reactivity of molecules. For this compound, such detailed investigations appear to be limited.
Deprotonation Energy and pKa Calculations
Thermodynamic Parameters (e.g., gas and solvent phases)
Detailed research on the thermodynamic parameters of this compound, such as its enthalpy of formation, Gibbs free energy, and entropy in different phases, has not been found in the surveyed literature. These parameters are crucial for understanding the stability and reactivity of the compound under various conditions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful tools for studying the behavior and interactions of molecules over time. There are no specific molecular dynamics simulation studies focused on this compound in the available literature. Such studies could provide valuable information about its solvation, conformational dynamics, and interactions with other molecules.
QSAR (Quantitative Structure-Activity Relationship) Studies
Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of compounds with their biological activity. A review of existing research indicates a lack of QSAR studies that specifically include this compound. The development of QSAR models involving this compound would depend on the availability of relevant biological activity data.
Applications in Advanced Organic Synthesis
Intermediate in the Synthesis of Complex Organic Molecules
3,5-Dichloropyridine (B137275) 1-oxide serves as a crucial intermediate in the construction of intricate molecular architectures. The N-oxide group activates the pyridine (B92270) ring, facilitating reactions that would be difficult with the parent pyridine. This activation, combined with the directing effects of the chlorine atoms, allows for selective functionalization and the subsequent elaboration into more complex structures.
One notable application is in [3+2] cycloaddition reactions. For instance, 3,5-Dichloropyridine 1-oxide can react with dipolarophiles to form fused heterocyclic systems. An example is its reaction with dimethyl acetylenedicarboxylate, which leads to the formation of a furo[3,2-b]pyridine (B1253681) derivative. This reaction highlights the ability of the N-oxide to act as a 1,3-dipole, enabling the construction of bicyclic systems that can be further modified.
Precursor for Bioactive Molecules and Pharmaceutical Agents
The pyridine scaffold is a common motif in many biologically active compounds and pharmaceuticals. This compound provides a convenient entry point for the synthesis of various substituted pyridines that can be further transformed into potent therapeutic agents.
Development of Drugs Targeting Various Diseases
The dichlorinated pyridine core of this compound is a key component in the development of novel drugs for a range of diseases. While direct synthesis of a marketed drug from this specific starting material is not always explicitly detailed in readily available literature, its derivatives are instrumental. For example, substituted 2-aminopyridines, which can be synthesized from chloropyridines, are precursors to compounds with diverse biological activities.
A significant area of research involves the development of dopamine (B1211576) D4 receptor antagonists for potential use in treating psychiatric disorders. Research has shown that certain phenylpiperazine derivatives containing a substituted pyridine moiety exhibit high affinity and selectivity for the D4 receptor. The synthesis of these complex molecules often involves the coupling of a substituted pyridine with a piperazine (B1678402) derivative. Although a direct synthetic route starting from this compound to a specific clinical candidate is not always published, the functionalization of such dichlorinated pyridines is a key strategy in accessing the necessary precursors. For instance, the selective substitution of one of the chlorine atoms allows for the introduction of various side chains, which is crucial for tuning the pharmacological properties of the final compound.
Bioisosteric Replacements in Drug Design
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties to enhance or maintain biological activity, is a cornerstone of medicinal chemistry. The pyridine ring itself is often considered a bioisostere of a phenyl ring, with the nitrogen atom offering a site for hydrogen bonding and altering the electronic properties of the ring.
This compound and its derivatives can be utilized in bioisosteric replacement strategies. For instance, in the design of kinase inhibitors, a dichlorinated phenyl ring might be a key pharmacophoric element. Replacing this with a 3,5-dichloropyridine moiety can modulate the compound's solubility, metabolic stability, and target-binding interactions. The N-oxide functionality can further influence these properties and provide an additional site for interaction with the biological target. While specific examples directly citing this compound in this context are not extensively documented in public literature, the principle of using substituted pyridines as bioisosteres is well-established, and this compound serves as a valuable starting material for creating such analogs.
Building Block for Agrochemicals (e.g., Pesticides and Herbicides)
The pyridine ring is a prevalent feature in many modern agrochemicals due to its favorable biological and environmental profile. 3,5-Dichloropyridine and its derivatives are important intermediates in the synthesis of a variety of pesticides and herbicides. nih.gov
While specific commercial agrochemicals directly synthesized from this compound are not prominently disclosed, the broader class of dichloropyridines is fundamental to this industry. For example, the herbicide Clopyralid, which is 3,6-dichloro-2-pyridinecarboxylic acid, demonstrates the importance of the dichloropyridine scaffold in creating effective weed control agents. wikipedia.org The synthesis of such molecules often involves the functionalization of a pre-existing dichlorinated pyridine ring.
Furthermore, research into novel insecticides has explored derivatives of 3,5-dicyanopyridine, which can be conceptually derived from 3,5-Dichloropyridine. These compounds have shown promising activity against pests like cotton aphids, highlighting the potential of the 3,5-disubstituted pyridine core in developing new crop protection agents.
Synthesis of Novel Derivatives and Analogs
The reactivity of this compound allows for the synthesis of a wide range of novel derivatives and analogs through functionalization at various positions of the pyridine ring.
Functionalization at Different Positions of the Pyridine Ring
The presence of the N-oxide group and the two chlorine atoms significantly influences the regioselectivity of substitution reactions on the pyridine ring.
Functionalization at the C2 and C6 Positions: The N-oxide group activates the C2 and C6 positions (ortho to the nitrogen) towards nucleophilic attack. This allows for the selective introduction of various nucleophiles at these positions. For example, reaction with nucleophiles like alkoxides or amines can lead to the displacement of a hydride ion after activation of the N-oxide, or in some cases, direct displacement of a chlorine if the reaction conditions are harsh enough, although substitution at the 3 and 5 positions is generally more challenging for nucleophilic aromatic substitution.
Functionalization at the C4 Position: The C4 position (para to the nitrogen) is also activated by the N-oxide group and is susceptible to nucleophilic attack. This provides a route to 4-substituted-3,5-dichloropyridines.
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms at the C3 and C5 positions are suitable handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents, including aryl, alkyl, and vinyl groups. This approach is a powerful tool for creating libraries of novel pyridine derivatives for screening in drug discovery and agrochemical research.
Below is a table summarizing some of the key chemical properties of this compound.
| Property | Value |
| CAS Number | 15177-57-8 |
| Molecular Formula | C₅H₃Cl₂NO |
| Molecular Weight | 163.99 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 110-113 °C |
Introduction of Diverse Functional Groups
The pyridine ring in this compound is electron-deficient, a direct consequence of the inductive effects of the chlorine atoms and the strong electron-withdrawing character of the N-oxide moiety. This electronic feature is pivotal as it facilitates nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the chlorine atoms act as leaving groups, allowing for their replacement by a wide array of nucleophiles. This pathway enables the strategic introduction of various functional groups onto the pyridine core, leading to highly functionalized molecules.
While specific documented examples for this compound are specialized, the principles of SNAr on activated heterocyclic systems suggest its utility in synthesizing derivatives. For instance, the preparation of related compounds like 3-chloro-5-methoxypyridine (B183929) N-oxide has been reported, indicating the feasibility of substituting chloro groups with alkoxy functionalities. researchgate.net This reactivity allows for the generation of a library of substituted pyridine N-oxides, which are important precursors for pharmaceuticals and agrochemicals.
Below is a table illustrating the potential transformations of this compound with various classes of nucleophiles based on established SNAr mechanisms.
| Nucleophile Class | Example Nucleophile | Potential Product Structure | Introduced Functional Group |
| Amines | R-NH₂ | 3-Amino-5-chloropyridine 1-oxide | Amino group (-NHR) |
| Alkoxides | R-O⁻ | 3-Alkoxy-5-chloropyridine 1-oxide | Alkoxy group (-OR) |
| Thiolates | R-S⁻ | 3-Alkylthio-5-chloropyridine 1-oxide | Thioether group (-SR) |
These transformations underscore the role of this compound as a scaffold for creating molecular diversity.
Design of Fused-Ring Systems
One of the most significant applications of pyridine N-oxides, including the 3,5-dichloro derivative, is in 1,3-dipolar cycloaddition reactions. The N-oxide moiety can act as a 1,3-dipole, reacting with various dipolarophiles to construct five-membered rings, thereby leading to the formation of fused heterocyclic systems. These fused systems are prevalent in biologically active molecules and functional materials. ias.ac.in
Detailed research has shown that this compound reacts with tosyl isocyanate in a 1,3-dipolar cycloaddition. researchgate.net This reaction provides a pathway to the oxazolo[4,5-b]pyridine (B1248351) skeleton, a key structure in medicinal chemistry. The reaction proceeds through the formation of a primary cycloadduct, which can then undergo further rearrangement. researchgate.net
A summary of this specific cycloaddition reaction is presented in the table below.
| Reactants | Conditions | Product | Fused System Formed |
| This compound, Tosyl isocyanate | Refluxing benzene | 6,7a-dichloro-2-oxo-3-tosyl-3a,7a-dihydrooxazolo[4,5-b]pyridine | Dihydrooxazolo[4,5-b]pyridine |
| This compound, Tosyl isocyanate | Benzene, Triethylamine (B128534) | 6-halogeno-2-oxo-3-tosyloxazolo[4,5-b]pyridine | Oxazolo[4,5-b]pyridine |
Furthermore, pyridine N-oxides can participate in inverse-electron-demand cycloadditions, for example with 1,4-epoxy-1,4-dihydronaphthalene, to yield furopyridine-type compounds. researchgate.net These reactions highlight the utility of this compound as a precursor for complex, multi-ring heterocyclic architectures.
Applications in Materials Science
While pyridine-based ligands are of significant interest in materials science, particularly in the construction of metal-organic frameworks (MOFs), specific applications utilizing this compound are not extensively documented in current research literature. MOFs are crystalline materials with porous structures, created by linking metal ions or clusters with organic ligands. The parent compound, 3,5-dichloropyridine, has been used to synthesize a new metal-organic framework, demonstrating the potential of this substitution pattern for creating extended networks. researchgate.net However, direct applications of the N-oxide derivative in this field remain an area for future exploration. The electronic properties and coordination sites of this compound could potentially be exploited in the design of novel functional materials, such as coordination polymers or components in organic electronic devices, but dedicated studies are required to establish these applications.
Future Research Directions and Emerging Trends
Exploration of New Catalytic Systems
Recent research has highlighted the potential of 3,5-Dichloropyridine (B137275) 1-oxide and its derivatives in novel catalytic applications, particularly in the field of hyperpolarization. Hyperpolarization techniques dramatically increase the nuclear magnetic resonance (NMR) signal of molecules, enabling new avenues in reaction monitoring and medical imaging.
Scientists have demonstrated that iridium-based catalysts can be used to transfer polarization from parahydrogen to 3,5-dichloropyridine. This process, known as Signal Amplification by Reversible Exchange (SABRE), has been achieved using specialized iridium complexes. Notably, sulfoxide-containing catalyst systems have shown NMR signal enhancements between one and two orders of magnitude larger than their unmodified counterparts. Future work will likely focus on developing even more efficient and robust catalysts, potentially including perfluorinated iridium catalysts, to improve polarization transfer and facilitate catalyst removal, which is crucial for biomedical applications. researchgate.net
| Catalyst System | Substrate | Key Finding |
| [IrCl(H)2(IMes)(substrate)2] | 3,5-Dichloropyridine | Forms an unusual neutral product suitable for SABRE. |
| [IrCl(H)2(IMes)(sulfoxide)(substrate)] | 3,5-Dichloropyridine | Produces NMR signal enhancements 1-2 orders of magnitude larger than the unmodified system. |
| Perfluorinated SABRE catalyst | [1-¹³C]-pyruvate | Enhanced hydrophobicity allows for easy catalyst removal from aqueous solutions. researchgate.net |
Development of Greener Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. chemistryjournals.net For 3,5-Dichloropyridine 1-oxide, this involves moving away from harsh oxidizing agents and exploring more environmentally benign methods. ijpdd.org
One promising direction is the use of microwave-assisted synthesis. nih.gov Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.orgresearchgate.net Research has shown that the oxidation of 3,5-dichloropyridine can be achieved chemoselectively under microwave conditions using a bis(N,N-dimethylformamide)dichloridodioxidomolybdenum(VI) catalyst. lookchem.com This method represents a greener alternative to traditional routes that often employ stoichiometric amounts of peracids over long reaction periods. chemdad.comchemicalbook.com
Further research is expected to explore other green technologies, such as biocatalysis and the use of alternative, safer solvents like water or ionic liquids to minimize the environmental footprint of the synthesis process. chemistryjournals.net
Advanced Computational Modeling for Property Prediction
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For pyridine (B92270) N-oxides, computational models have been used to understand their electronic structure and reactivity in various transformations.
For instance, the cycloaddition reactivity of pyridine N-oxides has been analyzed using the CNDO/2 method and frontier molecular orbital (FMO) considerations. researchgate.net These calculations help predict how the molecule will behave in reactions like 1,3-dipolar cycloadditions. Similarly, basic physicochemical properties such as pKa and LogP for this compound are often predicted computationally. lookchem.com Future research will likely employ more advanced computational methods, such as Density Functional Theory (DFT), to model reaction mechanisms, predict spectroscopic data, and design new derivatives with tailored electronic and steric properties for specific applications. researchgate.net
| Property | Predicted Value | Method/Note |
| pKa | -0.72 ± 0.10 | Predicted lookchem.comchemdad.com |
| LogP | 2.42190 | Predicted lookchem.com |
| Reactivity | Controlled by coulombic attraction | CNDO/2 Method for cycloaddition researchgate.net |
Integration in Flow Chemistry and Automation
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch, offers significant advantages in terms of safety, scalability, and process control. soci.org The integration of synthetic routes involving this compound into automated flow chemistry systems is an emerging trend.
Automated flow reactors allow for the precise control of reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purities. soci.org This technology is particularly well-suited for optimizing reaction conditions and for the rapid synthesis of compound libraries for screening purposes. soci.org While specific applications for this compound are still in development, the general benefits of flow chemistry make it an attractive area for future research, especially for scaling up syntheses or performing hazardous reactions more safely. soci.org
Expanding Applications in Niche Chemical Transformations
This compound is a versatile reagent that participates in a variety of specialized chemical reactions. researchgate.net Its utility has been demonstrated in several niche areas of synthetic chemistry, and expanding upon these applications is a key direction for future research.
Current known applications include:
Oxidant: It serves as an oxidant in gold-catalyzed oxidation reactions. researchgate.net
Cross-Coupling Reactant: It is used as a reactant in palladium-catalyzed cross-coupling reactions. researchgate.net
Cycloadditions: It participates in 1,3-dipolar cycloaddition reactions. For example, its reaction with tosyl isocyanate can lead to the formation of complex oxazolo[4,5-b]pyridine (B1248351) derivatives. researchgate.net
Aromatic Substitution: The compound is a substrate for aromatic substitution reactions. researchgate.net
Future work will likely explore its reactivity in other catalytic cycles, its use in the synthesis of complex heterocyclic scaffolds, and its application in C-H functionalization reactions. researchgate.net
Investigating Novel Biological Interactions and Therapeutic Potential
The pyridine scaffold is a common feature in many biologically active compounds and pharmaceuticals. scripps.edu While this compound itself is primarily a synthetic intermediate, its derivatives hold potential for biological applications. For instance, it has been identified as an impurity related to the drug Vonoprazan, indicating its relevance in pharmaceutical chemistry. chemdad.com
Research into related pyridine structures has shown significant biological activity. For example, amino-3,5-dicyanopyridine derivatives have been investigated as potent inhibitors of human tissue nonspecific alkaline phosphatase (h-TNAP) with potential anticancer activity. mdpi.com This suggests that modifying the this compound core could lead to the discovery of novel therapeutic agents. Future research could focus on synthesizing libraries of derivatives and screening them for activity against various biological targets, such as kinases, phosphatases, or receptors.
Development of Polymer-Bound Derivatives for Catalysis
Immobilizing catalysts on solid supports, such as polymers, offers significant advantages, including ease of separation from the reaction mixture, catalyst recyclability, and suitability for use in flow systems. rsc.orgrsc.org This approach aligns with the principles of green and sustainable chemistry. rsc.org
The development of polymer-bound analogues of 4-(dimethylamino)pyridine (DMAP), a well-known pyridine-based catalyst, has been extensively studied. rsc.orgsigmaaldrich.com These polymer-supported catalysts retain the benefits of homogeneous catalysts while allowing for easy recovery via simple filtration. rsc.org A similar strategy could be applied to this compound or its derivatives. By attaching the pyridine N-oxide moiety to a polymer backbone, it may be possible to create new, reusable organocatalysts or ligands for metal-catalyzed reactions. researchgate.net Future research in this area would involve the synthesis of such polymer-supported systems and the evaluation of their catalytic activity, stability, and reusability in various chemical transformations. rsc.org
Q & A
Q. What are the standard synthetic routes for 3,5-dichloropyridine 1-oxide, and how do reaction conditions influence yield and purity?
Answer: this compound is typically synthesized via direct oxidation of 3,5-dichloropyridine using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). Key factors include temperature control (20–50°C) and solvent selection (e.g., acetic acid or dichloromethane). For example, a 96.4% yield was achieved using m-CPBA in dichloromethane with rigorous exclusion of moisture . Purity is validated via HPLC or NMR, with impurities often arising from incomplete oxidation or side reactions with residual chlorine substituents.
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?
Answer:
- NMR spectroscopy : H and C NMR identify substituent effects on the pyridine ring. For example, the N-oxide group deshields adjacent protons, shifting signals downfield by 0.5–1.0 ppm .
- X-ray diffraction : Monoclinic crystal structures (space group ) reveal bond angles and intermolecular interactions. For derivatives like 3-methoxy-5-chloro-2,6-dinitropyridine, unit cell parameters ( nm, nm, nm) confirm steric effects from substituents .
- Mass spectrometry (MS) : High-resolution MS distinguishes isotopic patterns for chlorine (Cl/Cl) and verifies molecular ion peaks.
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Storage : Keep in airtight containers in a cool, dry, well-ventilated area. Avoid contact with oxidizing agents (e.g., peroxides) or acid chlorides, which may trigger exothermic reactions .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Conduct reactions in fume hoods to minimize inhalation risks.
- Waste disposal : Neutralize residues with dilute sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How does the N-oxide group influence the reactivity of 3,5-dichloropyridine in cycloaddition and nitration reactions?
Answer: The N-oxide group enhances electrophilicity at the 2- and 4-positions of the pyridine ring, enabling regioselective nitration. For instance, nitration at 250°C with fuming nitric acid predominantly yields 4-nitro derivatives due to stabilization of the transition state by the N-oxide’s electron-withdrawing effect . In cycloadditions, the N-oxide acts as a dipole in [3+2] reactions with isocyanates, forming unstable oxa-diazole intermediates that rearrange to benzoxazole systems .
Q. What computational methods are used to predict the electronic properties of this compound derivatives?
Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) model frontier molecular orbitals (FMOs) to predict reactivity. For selenium derivatives, HOMO-LUMO gaps correlate with experimental redox potentials, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between chlorine substituents and the N-oxide group .
Q. How do structural modifications of this compound affect its performance in energetic materials?
Answer: Derivatization with nitro and amino groups (e.g., 3,5-dinitro-2,4,6-triaminopyridine 1-oxide) enhances density (1.89 g/cm) and detonation velocity (~8,500 m/s), approaching RDX-like performance while maintaining insensitivity comparable to TATB. Crystal packing analysis reveals hydrogen-bonding networks that stabilize the structure against shock .
Q. What catalytic systems leverage this compound as a ligand or intermediate?
Answer: Gold-catalyzed oxidative reactions use 3,5-dichloropyridine as an oxidant to synthesize α-functionalized enones with >90% diastereoselectivity. The N-oxide’s ability to stabilize Au(I) intermediates via π-backbonding is critical for regiocontrol . In copper complexes, halogen bonding between 3,5-dichloro substituents and perfluorophenyl rings modulates magnetic exchange interactions .
Data Contradictions and Resolution
- Nitration Temperature : Early studies report nitration at >250°C , while recent methods use Lewis acid catalysts (e.g., FeCl) at 100°C. This discrepancy arises from differing nitro group positioning (para vs. meta) and solvent effects.
- Cycloaddition Pathways : Some studies propose concerted [3+2] mechanisms , whereas others suggest stepwise radical intermediates. Computational modeling (DFT) and isotopic labeling experiments are recommended to resolve this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
